molecular formula C15H17NO2 B2718593 1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 885954-36-9

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B2718593
CAS No.: 885954-36-9
M. Wt: 243.306
InChI Key: BQPQJZHXWMLMKZ-UHFFFAOYSA-N
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Description

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative with a unique structure that includes a methyl group, an isobutyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methyl and isobutyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

    Oxidation: 6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carboxylic acid.

    Reduction: 6-Methyl-1-(2-methylpropyl)-2-hydroxyquinoline-3-carbaldehyde.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The quinoline ring can also interact with DNA or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carboxylic acid: An oxidized form of the compound.

    6-Methyl-1-(2-methylpropyl)-2-hydroxyquinoline-3-carbaldehyde: A reduced form of the compound.

    Other quinoline derivatives: Compounds with similar quinoline structures but different functional groups.

Uniqueness

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative that has garnered interest in the scientific community for its potential biological activities. This compound features a unique structure that includes an isobutyl group, a methyl group, and an aldehyde functional group, making it a candidate for various therapeutic applications. This article focuses on the biological activity of this compound, highlighting its antimicrobial and anticancer properties, along with relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes cyclization of substituted anilines under controlled conditions, leading to the formation of the desired quinoline structure. The compound's chemical formula is C15H17NO2C_{15}H_{17}NO_2 with a CAS number of 885954-36-9.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. For instance, studies demonstrated that derivatives of quinoline compounds possess antibacterial properties, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL against sensitive strains like Bacillus cereus and Salmonella Typhimurium .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Quinoline derivatives have been extensively studied for their cytotoxic effects on cancer cell lines. In one study, various quinoline derivatives were tested against 60 cancer cell lines, revealing that specific structural modifications can enhance their growth inhibition capabilities. For instance, structural analogs showed IC50 values ranging from 0.071 μM to 4.4 μM against different cancer types including melanoma and cervical cancer .

Study on Antiplatelet Action

A notable investigation into the biological activity of related quinolone compounds revealed their ability to inhibit platelet aggregation through mechanisms involving cyclooxygenase inhibition and nitric oxide synthase activation. This study highlighted how structural modifications influenced the antiplatelet activity of acetoxy quinolones, suggesting similar pathways may be relevant for this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly impacts the biological efficacy of quinoline derivatives. For example, electron-donating groups tend to enhance anticancer activity while electron-withdrawing groups may reduce it . This insight is crucial for designing new derivatives with improved pharmacological profiles.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Notes
This compoundAntimicrobial & AnticancerVariesEffective against multiple strains
6-Methyl-1-(2-methylpropyl)-2-hydroxyquinolineAnticancer0.126High activity against HeLa cells
Quinoxaline DerivativesAnticancerUp to 0.071Effective across various cancer cell lines

Future Directions

The promising biological activities of this compound suggest potential avenues for future research. Further investigations into its mechanism of action, along with extensive in vivo studies, are essential to fully understand its therapeutic potential. Additionally, exploring structural modifications could lead to more potent derivatives with enhanced selectivity and reduced toxicity.

Properties

IUPAC Name

6-methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10(2)8-16-14-5-4-11(3)6-12(14)7-13(9-17)15(16)18/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPQJZHXWMLMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C(=C2)C=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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